(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and the chiral amine leads to the formation of an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(4-ethoxyphenyl)propan-1-one, while substitution of the ethoxy group may result in derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(4-methoxyphenyl)propan-1-ol
- (3S)-3-amino-3-(4-ethoxyphenyl)butan-1-ol
- (3S)-3-amino-3-(4-ethoxyphenyl)propan-2-ol
Uniqueness
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m0/s1 |
InChI Key |
IZBNPXYEYWHXKS-NSHDSACASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
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